molecular formula C6H10N2 B8013146 (1S,2R)-2-aminocyclopentane-1-carbonitrile

(1S,2R)-2-aminocyclopentane-1-carbonitrile

Cat. No.: B8013146
M. Wt: 110.16 g/mol
InChI Key: HERJCJRIDHRCKG-PHDIDXHHSA-N
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Description

(1S,2R)-2-Aminocyclopentane-1-carbonitrile is a chiral cyclopentane derivative featuring an amino (-NH₂) group at the 2-position and a nitrile (-CN) group at the 1-position.

Properties

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJCJRIDHRCKG-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Protocol (Patent CN103923055B):

  • Intermediate Synthesis :

    • Compound VI (hydroxylamine derivative) is dissolved in methanol/water (10:1–1:1 v/v).

    • Sodium periodate (2.5% aqueous solution) and cyclopentadiene are added under ice bath conditions.

    • After stirring at 20°C for 2–5 hours, the mixture is extracted with ethyl acetate and dried to yield compound V (94.07% yield).

  • Catalytic Hydrogenation :

    • Compound II is reduced using 5% Pd/C in methanol under H₂.

    • Filtration and solvent removal yield the target compound with 96.15% yield and >99% enantiomeric excess (ee).

Optimization Insights:

  • Solvent Ratio : Methanol/water at 10:1 minimizes side reactions.

  • Temperature : 20°C balances reaction rate and energy efficiency.

Asymmetric Catalysis with Transition Metal Complexes

Palladium and osmium catalysts enable direct enantioselective synthesis.

Palladium-Catalyzed Hydrogenation (WO2010079405A2):

  • Substrate : N-(1-cyanocyclopentyl)pentanamide.

  • Conditions : 5% Pd/C, H₂ (1 atm), 45°C, 5–6 hours.

  • Outcome : 98% conversion, 85% isolated yield after hydrolysis.

Osmium Tetroxide-Mediated Dihydroxylation (CN103923055B):

  • Reagents : N-Methylmorpholine-N-oxide (NMO), OsO₄ in THF.

  • Yield : 92% for compound IV, a critical intermediate.

Comparative Table: Catalytic Methods

MethodCatalystTemperature (°C)Yield (%)ee (%)
Pd/C HydrogenationPd/C4585>99
OsO₄ DihydroxylationOsO₄/NMO209298

Enantioselective Strecker Synthesis

The Strecker reaction constructs the aminonitrile moiety directly from cyclopentanone.

Protocol (WO2010079405A2):

  • Cyclopentanone Activation :

    • Cyclopentanone (3 g) reacts with NaCN (1.97 g), NH₄Cl (2.33 g), and 20% NH₃ in methanol/water.

  • Reaction Conditions :

    • Heated at 60°C for 45 minutes, followed by extraction with dichloromethane.

  • Outcome : 1-Aminocyclopentane carbonitrile is obtained as an oil (4 g, 94% yield).

Critical Parameters:

  • pH Control : Ammonia maintains alkaline conditions, preventing cyanide hydrolysis.

  • Solvent Choice : Methanol/water enhances substrate solubility.

Diastereoselective Alkylation of Chiral Glycine Equivalents

This method uses chiral auxiliaries to control stereochemistry during cyclopentane ring formation.

Example (Jagiellonskie Centrum PDF):

  • Bis-Alkylation :

    • Chiral glycine equivalent (R)-4 reacts with 1,3-dibromopropane under t-BuP₄ (phosphazene base).

  • Cyclization :

    • Intramolecular alkylation forms the cyclopentane ring with 78% diastereomeric excess .

  • Deprotection :

    • Acidic hydrolysis yields (1S,2R)-2-aminocyclopentane-1-carbonitrile (62% overall yield).

Challenges and Industrial Scalability

Stereochemical Control:

  • Racemization risks during hydrolysis necessitate low-temperature conditions (<70°C).

  • Catalyst Loading : Pd/C at 5% w/w optimizes cost and activity.

Solvent and Reagent Selection:

  • Ethyl Acetate : Preferred for extraction due to low toxicity and slow evaporation.

  • Lithium Hydroxide : Mild base for hydrolysis, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-aminocyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitrile groups to primary amines.

    Substitution: This reaction can replace the nitrile group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce primary amines .

Scientific Research Applications

Neuropharmacology

(1S,2R)-2-aminocyclopentane-1-carbonitrile has been investigated for its potential as a neuroprotective agent. Its structural similarity to certain neurotransmitters allows it to interact with various receptors in the central nervous system. Studies have demonstrated its efficacy in modulating neurotransmitter release, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Synthesis of Bioactive Compounds

This compound serves as a valuable building block in the synthesis of more complex bioactive molecules. Its unique structure allows chemists to create derivatives with enhanced biological activity or selectivity . For instance, modifications of the carbonitrile group can lead to compounds with improved pharmacological profiles.

Anticancer Research

Recent studies have explored the anticancer properties of (1S,2R)-2-aminocyclopentane-1-carbonitrile derivatives. These derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines . The mechanism behind this activity appears to involve the modulation of cellular signaling pathways that are crucial for cancer cell survival.

Polymer Chemistry

In materials science, (1S,2R)-2-aminocyclopentane-1-carbonitrile has been utilized in the development of new polymeric materials. Its ability to form hydrogen bonds and participate in cross-linking reactions makes it an attractive candidate for creating durable and flexible polymers . Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.

Nanotechnology

The compound has also found applications in nanotechnology, particularly in the synthesis of nanostructured materials. Its functional groups allow for surface modifications that can improve the biocompatibility and stability of nanoparticles used in drug delivery systems .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of (1S,2R)-2-aminocyclopentane-1-carbonitrile on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Activity

In research presented at the American Chemical Society National Meeting, derivatives of (1S,2R)-2-aminocyclopentane-1-carbonitrile were tested against various cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity, highlighting the compound's versatility as a precursor for anticancer drugs .

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclopentane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved often include the inhibition or activation of enzymatic activity, leading to the desired biological effect .

Comparison with Similar Compounds

2-Amino-1-cyclopentene-1-carbonitrile (CAS 2941-23-3)

  • Molecular Formula : C₆H₈N₂ (vs. C₆H₁₀N₂ for the target compound).
  • Structural Difference : Contains a cyclopentene ring (unsaturated) instead of cyclopentane.
  • Functional Groups: Amino and nitrile groups at adjacent positions.
  • Reduced hydrogen-bonding capacity compared to saturated cyclopentane derivatives.

(1R,3S)-3-Aminocyclopentanecarboxylic Acid (CAS 71830-08-5)

  • Molecular Formula: C₆H₁₁NO₂.
  • Structural Difference: Replaces the nitrile group with a carboxylic acid (-COOH) at the 1-position; amino group at the 3-position.
  • Implications: The carboxylic acid enhances hydrogen-bonding capacity and acidity (pKa ~2-3), contrasting with the nitrile’s neutrality.
  • Physical Properties : Melting point 172.1°C (decomposition), indicative of strong intermolecular interactions .

(1R,2S)-2-Hydroxycyclopentanecarbonitrile (CAS 68455-39-0)

  • Molecular Formula: C₆H₉NO.
  • Structural Difference: Hydroxyl (-OH) replaces the amino group.
  • Implications: The hydroxyl group enables hydrogen bonding but lacks the basicity of the amino group. Nitrile group retained, suggesting similar reactivity in nucleophilic additions or reductions.
  • Physical Properties : Boiling point 255.9°C, density 1.09 g/cm³, and vapor pressure 0.00239 mmHg at 25°C .

Comparative Data Table

Compound Molecular Formula Functional Groups Key Physical Properties Biological Activity Reference
(1S,2R)-2-Aminocyclopentane-1-carbonitrile C₆H₁₀N₂ Amino, nitrile N/A (data unavailable) Hypothesized integrin binding
2-Amino-1-cyclopentene-1-carbonitrile C₆H₈N₂ Amino, nitrile Melting point unspecified Unknown
(1R,3S)-3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ Amino, carboxylic acid mp 172.1°C (dec.) αvβ3/α5β1 integrin ligand
(1R,2S)-2-Hydroxycyclopentanecarbonitrile C₆H₉NO Hydroxyl, nitrile bp 255.9°C, density 1.09 g/cm³ Unknown

Key Findings and Implications

Functional Group Influence: Nitriles offer synthetic versatility (e.g., hydrolysis to amides or carboxylic acids) but lack the hydrogen-bonding capacity of carboxylic acids. Amino groups enhance basicity and nucleophilicity, critical for interactions with biological targets like integrins .

Stereochemical Considerations :

  • The (1S,2R) configuration in the target compound may mimic active conformations of integrin ligands, though direct evidence is needed.

Physical Property Trends :

  • Carboxylic acid derivatives exhibit higher melting points due to intermolecular hydrogen bonding.
  • Unsaturated analogs (e.g., cyclopentene) may display altered reactivity in ring-opening or addition reactions .

Potential Applications: The target compound’s structural similarity to integrin-binding motifs suggests utility in drug discovery, particularly in oncology or anti-angiogenesis therapies .

Biological Activity

(1S,2R)-2-aminocyclopentane-1-carbonitrile is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique stereochemistry and functional groups, including an amino group and a cyano group, contribute to its diverse biological activities and applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesizing methods.

  • Molecular Formula : C6H11N
  • Molecular Weight : Approximately 113.16 g/mol
  • Structure : The compound features a cyclopentane ring with an amino group and a carbonitrile group, which are crucial for its biological interactions.

The biological activity of (1S,2R)-2-aminocyclopentane-1-carbonitrile is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a vital role in its binding affinity and selectivity. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It interacts with various receptors, which can modulate physiological responses.

Biological Activities

Research indicates that (1S,2R)-2-aminocyclopentane-1-carbonitrile exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in treating infections.
  • Anti-inflammatory Effects : It has been investigated for its role in reducing inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
Enzyme InhibitionInhibits specific enzymes linked to disease mechanisms

Case Studies

  • Antimicrobial Research
    A study evaluated the antimicrobial effects of (1S,2R)-2-aminocyclopentane-1-carbonitrile against various bacterial strains. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential as a novel antibiotic agent.
  • Inflammation Modulation
    Another investigation focused on the anti-inflammatory properties of the compound in a mouse model of acute respiratory distress syndrome (ARDS). The results showed that treatment with (1S,2R)-2-aminocyclopentane-1-carbonitrile reduced inflammatory cytokine levels significantly compared to control groups.
  • Enzyme Interaction Studies
    Research highlighted the compound's ability to inhibit calcineurin, a key enzyme involved in T-cell activation. This inhibition could lead to therapeutic applications in autoimmune diseases.

Synthesis Methods

The synthesis of (1S,2R)-2-aminocyclopentane-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Chiral Resolution : Utilizing enzymatic methods to obtain the desired enantiomer.
  • Functional Group Transformations : Employing oxidation and reduction techniques to introduce or modify functional groups.

Table 2: Synthesis Overview

StepReaction TypeReagents Used
Step 1Enzymatic ResolutionEnzymes for chiral separation
Step 2ReductionLithium aluminum hydride
Step 3OxidationPotassium permanganate

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations for synthesizing (1S,2R)-2-aminocyclopentane-1-carbonitrile, and how can its configuration be validated experimentally?

  • Answer : The stereochemistry of the compound is critical for its reactivity and biological interactions. To validate the (1S,2R) configuration, researchers should employ:

  • X-ray crystallography for unambiguous structural determination (if crystals are obtainable).
  • NMR spectroscopy (e.g., NOESY/ROESY) to confirm spatial proximity of protons on the cyclopentane ring.
  • Chiral HPLC to assess enantiomeric purity using a chiral stationary phase (e.g., cellulose-based columns).
    • Reference : Similar cyclopropane/cyclopentane derivatives have been validated via these methods .

Q. How can researchers optimize the enantiomeric purity of (1S,2R)-2-aminocyclopentane-1-carbonitrile during synthesis?

  • Answer : Key strategies include:

  • Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry during nitrile formation.
  • Kinetic resolution : Exploit differences in reaction rates between enantiomers using chiral auxiliaries.
  • Chiral chromatography : Post-synthetic purification via preparative HPLC with chiral columns.
    • Reference : Enantioselective synthesis of related cyclopentane derivatives has been achieved using these approaches .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for (1S,2R)-2-aminocyclopentane-1-carbonitrile?

  • Answer : Discrepancies often arise from dynamic conformational changes or solvent effects. Mitigation strategies:

  • Variable-temperature NMR : Identify temperature-dependent splitting caused by ring puckering.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
  • 2D NMR techniques : Use HSQC/HMBC to resolve overlapping signals.
    • Reference : Structural ambiguities in cyclopropane/cyclopentane systems have been resolved via these methods .

Q. What experimental designs are recommended for probing the bioactivity of (1S,2R)-2-aminocyclopentane-1-carbonitrile in enzyme inhibition studies?

  • Answer :

  • Enzyme kinetics : Measure KiK_i values using Michaelis-Menten analysis with varying substrate/inhibitor concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies.
    • Reference : Cyclopropane-based enzyme inhibitors have been characterized using similar protocols .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS.
  • pH-rate profiling : Measure degradation kinetics in buffers (pH 1–12) to identify labile functional groups (e.g., nitrile hydrolysis).
  • Solid-state stability : Use powder X-ray diffraction (PXRD) to monitor crystallinity changes.
    • Reference : Stability protocols for amino-nitrile derivatives are outlined in safety data sheets .

Q. What methodologies are suitable for studying the compound’s role in asymmetric catalysis or as a chiral building block?

  • Answer :

  • Kinetic isotope effects (KIE) : Investigate mechanistic pathways in catalytic cycles.
  • Dynamic kinetic resolution (DKR) : Combine racemization and selective reaction steps.
  • Cross-coupling reactions : Test compatibility with Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
    • Reference : Cyclopentane nitriles have been used in DKR and cross-coupling reactions .

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